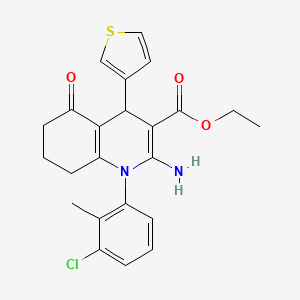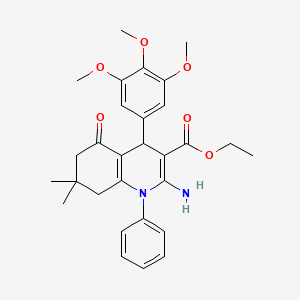![molecular formula C18H16BrNO4 B11540983 2-(4-Bromophenyl)-2-oxoethyl 2-[(4-methylphenyl)formamido]acetate](/img/structure/B11540983.png)
2-(4-Bromophenyl)-2-oxoethyl 2-[(4-methylphenyl)formamido]acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Bromophenyl)-2-oxoethyl 2-[(4-methylphenyl)formamido]acetate: ethyl 2-(4-bromophenyl)acetate , has the following chemical formula:
C10H11BrO2
. It belongs to the class of organic compounds known as acetate esters. This compound is characterized by a bromine-substituted phenyl ring attached to an acetic acid ester group.Métodos De Preparación
Synthetic Routes: The synthetic preparation of this compound involves esterification of 4-bromophenylacetic acid with ethanol. The reaction proceeds under acidic conditions, typically using a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The esterification reaction can be represented as follows:
4-Bromophenylacetic acid+Ethanol→Ethyl 2-(4-bromophenyl)acetate+Water
Industrial Production: While there is limited information on large-scale industrial production, laboratory-scale synthesis is well-documented. Researchers and pharmaceutical companies often prepare this compound for specific applications.
Análisis De Reacciones Químicas
Reactivity:
Ester Hydrolysis: Ethyl 2-(4-bromophenyl)acetate can undergo hydrolysis in the presence of water and a base, yielding 4-bromophenylacetic acid and ethanol.
Reduction: Reduction of the carbonyl group can yield the corresponding alcohol.
Substitution: The bromine atom in the phenyl ring can be substituted using various nucleophiles.
Hydrolysis: Aqueous sodium hydroxide (NaOH) or potassium hydroxide (KOH).
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Various nucleophiles (e.g., amines, thiols).
- Hydrolysis: 4-bromophenylacetic acid
- Reduction: 4-bromophenylacetic alcohol
- Substitution: Various derivatives depending on the nucleophile used
Aplicaciones Científicas De Investigación
Medicinal Chemistry: Ethyl 2-(4-bromophenyl)acetate serves as a precursor for designing potential drug candidates due to its structural features.
Organic Synthesis: It participates in the synthesis of more complex molecules.
Pesticide Research: Some derivatives exhibit pesticidal properties.
Mecanismo De Acción
The exact mechanism of action for this compound depends on its specific application. It may interact with cellular targets, enzymes, or receptors, affecting biological processes.
Comparación Con Compuestos Similares
While ethyl 2-(4-bromophenyl)acetate is unique due to its bromine substitution pattern, similar compounds include other phenylacetate esters and related derivatives .
Remember that this compound’s applications and properties may vary based on specific modifications and context
Propiedades
Fórmula molecular |
C18H16BrNO4 |
|---|---|
Peso molecular |
390.2 g/mol |
Nombre IUPAC |
[2-(4-bromophenyl)-2-oxoethyl] 2-[(4-methylbenzoyl)amino]acetate |
InChI |
InChI=1S/C18H16BrNO4/c1-12-2-4-14(5-3-12)18(23)20-10-17(22)24-11-16(21)13-6-8-15(19)9-7-13/h2-9H,10-11H2,1H3,(H,20,23) |
Clave InChI |
OABGDCHNIYHWPM-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C(=O)NCC(=O)OCC(=O)C2=CC=C(C=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,2'-[(benzylimino)dimethanediyl]bis(5-chloro-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione)](/img/structure/B11540902.png)
![Phenyl 2,6-bis(2-bromo-4-methylphenyl)-8,10-dimethyl-1,3,5,7-tetraoxododecahydro-4,8-ethenopyrrolo[3,4-f]isoindole-9-carboxylate](/img/structure/B11540906.png)
![N'-[(E)-(2,4-dipropoxyphenyl)methylidene]-2-(naphthalen-2-yloxy)acetohydrazide](/img/structure/B11540908.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(furan-2-ylmethyl)acetamide](/img/structure/B11540909.png)
![N-({N'-[(E)-(4-Methoxy-3-nitrophenyl)methylidene]hydrazinecarbonyl}methyl)-2,2-diphenylacetamide](/img/structure/B11540910.png)

![8-methyl-1,2-bis(propylsulfonyl)-N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]indolizine-3-carbohydrazide](/img/structure/B11540921.png)
![2-chloro-N-(2-{[2-oxo-2-(phenylamino)ethyl]sulfanyl}-1,3-benzothiazol-6-yl)benzamide](/img/structure/B11540924.png)
![2-bromo-4-chloro-3,5-dimethyl-6-[(E)-{[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol](/img/structure/B11540930.png)
![2,4-dibromo-6-[(E)-{2-[(2-nitrophenoxy)acetyl]hydrazinylidene}methyl]phenyl 3-fluorobenzoate](/img/structure/B11540935.png)
![N'-[(E)-[5-(3,4-Dichlorophenyl)furan-2-YL]methylidene]-2-(2-methoxy-4,6-dinitrophenoxy)acetohydrazide](/img/structure/B11540936.png)
![3-[(E)-{2-[(3-methylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 4-nitrobenzoate](/img/structure/B11540941.png)

![3-butyl-1-(5,5-dimethyl-3-{[(1E,2E)-3-(5-nitrofuran-2-yl)prop-2-en-1-ylidene]amino}-2-thioxo-1,3-thiazolidin-4-yl)-1-hydroxyurea](/img/structure/B11540951.png)
